4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one
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Overview
Description
4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one is a nitro derivative of benzimidazol-2-one. This compound is known for its high energetic characteristics and thermal stability, making it a potential candidate for use in high-energy materials .
Preparation Methods
The synthesis of 4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one involves the nitration of benzimidazol-2-one. The nitration process typically uses concentrated nitric acid in a mixture with acetic anhydride and acetic acid at temperatures ranging from 50 to 60°C . This method yields the compound in high purity and efficiency.
Chemical Reactions Analysis
4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one involves its ability to undergo nitration and nucleophilic substitution reactions. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups present in the compound .
Comparison with Similar Compounds
4,5,6-Trinitro-1,3-dihydrobenzimidazol-2-one can be compared with other nitro derivatives of benzimidazol-2-one, such as:
- 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 5,6-Dinitro-1,3-dihydrobenzimidazol-2-one
These compounds share similar nitration processes but differ in the number and position of nitro groups, which affect their energetic characteristics and thermal stability.
Properties
CAS No. |
50796-10-6 |
---|---|
Molecular Formula |
C7H3N5O7 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
4,5,6-trinitro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H3N5O7/c13-7-8-2-1-3(10(14)15)5(11(16)17)6(12(18)19)4(2)9-7/h1H,(H2,8,9,13) |
InChI Key |
PUQDNDFBURRECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 |
Origin of Product |
United States |
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